molecular formula C15H17N3OS B2883232 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034400-50-3

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2883232
CAS No.: 2034400-50-3
M. Wt: 287.38
InChI Key: ZGSCOYYIFCUSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a novel organic compound with significant potential in various scientific fields. This compound is characterized by a complex molecular structure that offers unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one, specific precursors and reagents are required. The synthetic route often begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the phenylthio group. The process involves multiple steps, including:

  • Nucleophilic substitution reactions

  • Cyclization reactions

Industrial Production Methods: In industrial settings, production is scaled up using optimized reaction conditions, ensuring high yield and purity. The process typically involves:

  • Batch reactors for small-scale production

  • Continuous flow reactors for larger scale

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: Forms sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduces to thioethers with agents such as lithium aluminum hydride.

  • Substitution: Engages in electrophilic and nucleophilic substitution reactions, often using catalysts like palladium.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Palladium catalysts, bases like potassium carbonate

Major Products: Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

This compound is widely used in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules

  • Biology: Potential inhibitor in enzyme studies due to its structural complexity

  • Medicine: Investigated for antimicrobial and anticancer properties

  • Industry: Used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one stands out due to its unique structural features and versatile reactivity compared to similar compounds such as:

  • 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one

  • 1-(5H-pyrrolo[3,4-b]pyridin-6-yl)-3-(phenylthio)propan-1-one

These similar compounds often exhibit comparable reactivity but differ in their specific applications and target interactions, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(7-11-20-14-4-2-1-3-5-14)17-9-10-18-13(12-17)6-8-16-18/h1-6,8H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCOYYIFCUSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.